molecular formula C22H22FN3O3 B2562056 1-(3,4-dimethoxyphenyl)-N-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 900002-75-7

1-(3,4-dimethoxyphenyl)-N-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No. B2562056
CAS RN: 900002-75-7
M. Wt: 395.434
InChI Key: QVYPTOUXEJEDTL-UHFFFAOYSA-N
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Description

1-(3,4-dimethoxyphenyl)-N-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a useful research compound. Its molecular formula is C22H22FN3O3 and its molecular weight is 395.434. The purity is usually 95%.
BenchChem offers high-quality 1-(3,4-dimethoxyphenyl)-N-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-dimethoxyphenyl)-N-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Research has focused on the synthesis and structural elucidation of compounds with similar frameworks, including pyrazole and pyrazine derivatives. For instance, the synthesis of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide involved the reaction of related components, demonstrating the interest in dihydropyrrolo[1,2-a]pyrazine analogs for their structural and potentially bioactive properties (Prabhuswamy et al., 2016). The crystal and molecular structure of similar compounds is often analyzed through X-ray diffraction, highlighting the importance of understanding the spatial arrangement for potential applications.

Anticancer Activity

Another area of interest is the anticancer activity of pyrazole and pyrazine derivatives. Compounds structurally related to the query have been synthesized and screened for their efficacy against various cancer cell lines. For example, analogues like 3-substituted-N-aryl-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide have been evaluated for their activity against leukemia, melanoma, and other cancer types, showcasing the potential therapeutic applications of such compounds (Ahsan, 2012).

Antimicrobial and Antitubercular Activities

Compounds with the pyrazine moiety have also been investigated for their antimicrobial and antitubercular activities. Research has led to the synthesis of novel carboxamide derivatives showing potent activity against tuberculosis and other bacterial infections. This suggests the potential of compounds with similar structures in contributing to the development of new antimicrobial agents (Bodige et al., 2020).

Advanced Material Applications

In addition to biomedical applications, compounds with dimethoxyphenyl and fluorophenyl groups are explored for their potential in material science, particularly in the synthesis of novel polymers and electrochromic materials. These investigations aim to utilize the unique properties of such compounds for developing advanced materials with specific functionalities (Liou & Chang, 2008).

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-N-(2-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O3/c1-28-19-10-9-15(14-20(19)29-2)21-18-8-5-11-25(18)12-13-26(21)22(27)24-17-7-4-3-6-16(17)23/h3-11,14,21H,12-13H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVYPTOUXEJEDTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=CC=CC=C4F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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